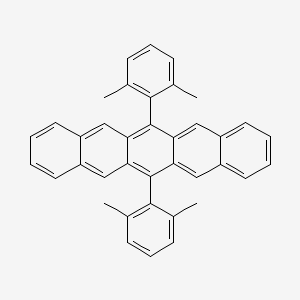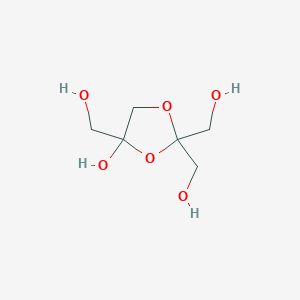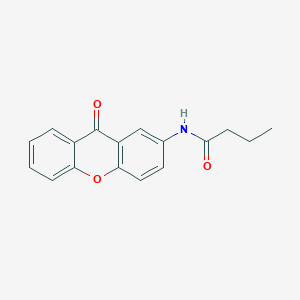
N-(9-Oxo-9H-xanthen-2-YL)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-Oxo-9H-xanthen-2-YL)butanamide is a chemical compound that belongs to the xanthone family Xanthones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-Oxo-9H-xanthen-2-YL)butanamide typically involves the reaction of 9-oxo-9H-xanthene-2-carboxylic acid with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified using column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield of the product.
Análisis De Reacciones Químicas
Types of Reactions: N-(9-Oxo-9H-xanthen-2-YL)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted xanthone derivatives.
Aplicaciones Científicas De Investigación
N-(9-Oxo-9H-xanthen-2-YL)butanamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(9-Oxo-9H-xanthen-2-YL)butanamide involves its interaction with various molecular targets:
Photoinitiation: The compound absorbs light and generates free radicals, initiating polymerization reactions.
Antioxidant Activity: It modulates the Nrf2 pathway, enhancing the cellular response to oxidative stress.
Anticancer Activity: The compound intercalates into DNA and inhibits topoisomerase II, leading to apoptosis in cancer cells.
Comparación Con Compuestos Similares
N-(9-Oxo-9H-xanthen-2-YL)butanamide can be compared with other xanthone derivatives:
Similar Compounds: N-(9-Oxo-9H-thioxanthen-2-yl)acrylamide, α-mangostin, γ-mangostin
Uniqueness: Unlike other xanthone derivatives, this compound has a butanamide group, which enhances its solubility and reactivity in various chemical reactions.
Propiedades
Número CAS |
866429-61-0 |
|---|---|
Fórmula molecular |
C17H15NO3 |
Peso molecular |
281.30 g/mol |
Nombre IUPAC |
N-(9-oxoxanthen-2-yl)butanamide |
InChI |
InChI=1S/C17H15NO3/c1-2-5-16(19)18-11-8-9-15-13(10-11)17(20)12-6-3-4-7-14(12)21-15/h3-4,6-10H,2,5H2,1H3,(H,18,19) |
Clave InChI |
NQRAOCSQQUCIKN-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole](/img/structure/B12532936.png)

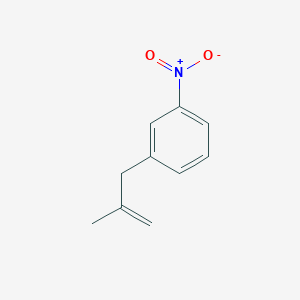
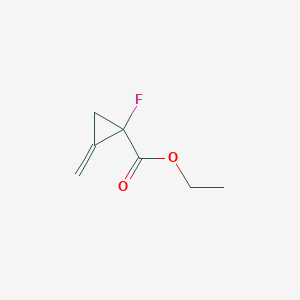
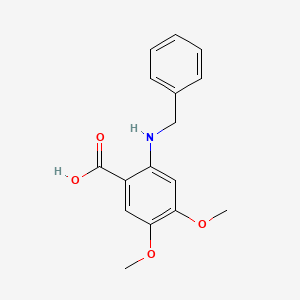
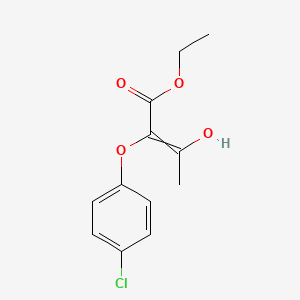
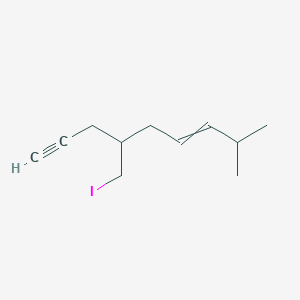
![N-[(2S)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12532987.png)



